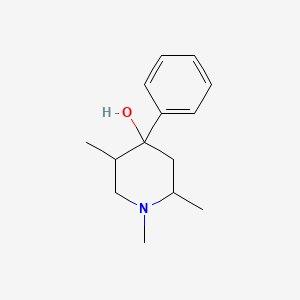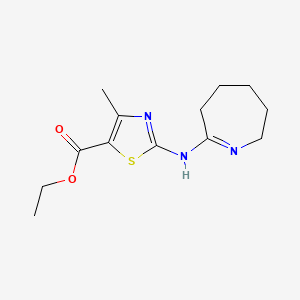
N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EFMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists and has shown potential in treating various neurological disorders.
作用机制
N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide binds to the NMDA receptor and prevents the excessive activation of the receptor. The NMDA receptor is a type of glutamate receptor that is involved in various physiological processes such as learning, memory, and synaptic plasticity. Overactivation of the NMDA receptor can lead to neuronal damage, which is observed in various neurological disorders. N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as an antagonist for the NMDA receptor and prevents the excessive activation of the receptor, which protects the neurons from damage.
Biochemical and Physiological Effects:
N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anticonvulsant properties, which makes it a potential therapeutic agent for treating epilepsy. N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a low toxicity profile, which makes it a safe compound for use in preclinical studies.
实验室实验的优点和局限性
N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It has a high affinity for the NMDA receptor, which makes it a potent compound for studying the receptor's function. N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have a low toxicity profile, which makes it a safe compound for use in preclinical studies. However, N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations for use in lab experiments. It has poor solubility in water, which makes it difficult to administer orally. N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide also has a short half-life, which limits its therapeutic potential.
未来方向
There are several future directions for the study of N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to improve the compound's pharmacokinetic properties, such as solubility and half-life, to enhance its therapeutic potential. Another future direction is to investigate the use of N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to investigate the long-term effects of N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide on cognitive function and memory. Overall, N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has shown promising potential as a therapeutic agent for treating various neurological disorders, and further studies are needed to explore its full potential.
合成方法
N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 2-ethylbenzaldehyde and 4-fluorobenzaldehyde with N-methylglycine methyl ester to form the intermediate product. This intermediate is then reacted with methylsulfonyl chloride to obtain N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. The final product is purified through column chromatography to obtain a pure compound.
科学研究应用
N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have a high affinity for the NMDA receptor, which is involved in various physiological processes such as learning, memory, and synaptic plasticity. N~2~-(2-ethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as an antagonist for the NMDA receptor, which inhibits the excessive activation of the receptor and prevents neuronal damage.
属性
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-3-13-6-4-5-7-16(13)20(24(2,22)23)12-17(21)19-15-10-8-14(18)9-11-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOSAJOFLOMBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5029556.png)

![methyl 1-(4-chlorophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5029563.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5029574.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029575.png)
![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5029581.png)
![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5029598.png)


![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B5029637.png)
![N-[5-(5-bromo-2,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5029641.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5029643.png)
![1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5029647.png)